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Compound of Interest

Compound Name: 4-Amino-2-chloro-3-nitropyridine

Cat. No.: B048866 Get Quote

4-Amino-2-chloro-3-nitropyridine is a highly functionalized heterocyclic compound of

significant interest in the fields of medicinal chemistry and agrochemicals.[1] Its strategic value

stems from the unique arrangement of three distinct functional groups on the pyridine core: a

nucleophilically displaceable chloro group, an electron-donating amino group, and a strongly

electron-withdrawing nitro group. This specific constitution creates a molecule with a rich and

predictable reactivity profile, making it an invaluable building block for the synthesis of more

complex, biologically active molecules.[1]

Researchers leverage this compound as a key intermediate in the development of novel

pharmaceuticals, including potential anti-inflammatory, antimicrobial, and anti-cancer agents.[1]

It is a precursor for synthesizing imidazopyridine-based fatty acid synthase inhibitors with anti-

HCV activity and acyclic nucleotides that exhibit antiviral properties.[2][3] In the agrochemical

sector, it serves as a starting material for herbicides and pesticides, contributing to effective

crop protection.[1] This guide provides a detailed exploration of the synthesis, core reactivity,

and practical application of 4-Amino-2-chloro-3-nitropyridine, offering field-proven insights

for its effective utilization in complex organic synthesis.

Physicochemical Properties
A summary of the key physical and chemical properties of 4-Amino-2-chloro-3-nitropyridine
is presented below for easy reference.
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Property Value Source

Molecular Formula C₅H₄ClN₃O₂ [4][5]

Molecular Weight 173.56 g/mol [6][4][5]

Appearance Yellow to very pale yellow solid [3][5]

Melting Point
179-181 °C or 205-207 °C

(decomp)
[4]

CAS Number 2789-25-5 [2][5]

PART 1: Synthesis of 4-Amino-2-chloro-3-
nitropyridine
The preparation of 4-Amino-2-chloro-3-nitropyridine is typically achieved through the

nitration of a substituted aminopyridine precursor. A common and effective method involves the

rearrangement of an N-nitroamino intermediate in strong acid.

Synthetic Workflow: From 2-Chloro-4-
nitroaminopyridine
The synthesis starts with 2-Chloro-4-nitroaminopyridine, which is carefully dissolved in

concentrated sulfuric acid. Heating this solution induces a rearrangement to form the desired 3-

nitro product along with a 5-nitro isomer. The reaction is then quenched in ice, and the pH is

adjusted to precipitate the products, which are subsequently separated by column

chromatography.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://labproinc.com/products/4-amino-2-chloro-3-nitropyridine-200mg-a2798-200mg
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-chloro-3-nitropyridine
https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://labproinc.com/products/4-amino-2-chloro-3-nitropyridine-200mg-a2798-200mg
https://www.chembk.com/en/chem/4-AMINO-2-CHLORO-3-NITROPYRIDINE
https://labproinc.com/products/4-amino-2-chloro-3-nitropyridine-200mg-a2798-200mg
https://www.echemi.com/products/pid_Seven18944-4-amino-2-chloro-3-nitropyridine.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://labproinc.com/products/4-amino-2-chloro-3-nitropyridine-200mg-a2798-200mg
https://www.benchchem.com/product/b048866?utm_src=pdf-body
https://www.benchchem.com/product/b048866?utm_src=pdf-body
https://www.benchchem.com/product/b048866?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7304271.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-4-nitroaminopyridine

Dissolve in conc. H₂SO₄ at RT

Heat to 100°C for 1 hour

Cool and pour into crushed ice

Adjust pH to 3 with conc. NH₄OH

Filter solid precipitate

Purify via Silica Gel Column Chromatography

4-Amino-2-chloro-3-nitropyridine
(Major Product)

4-Amino-2-chloro-5-nitropyridine
(Minor Product)

Click to download full resolution via product page

Caption: Synthetic workflow for 4-Amino-2-chloro-3-nitropyridine.

Experimental Protocol: Synthesis via Rearrangement
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Source: Adapted from ChemicalBook (2025).[2]

Reaction Setup: In a well-ventilated fume hood, carefully and slowly dissolve 2-Chloro-4-

nitroaminopyridine (10.0 g) in 100 mL of concentrated sulfuric acid at room temperature with

stirring.

Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 1 hour.

Quenching: After cooling the solution to room temperature, slowly pour it into a beaker

containing 250 g of crushed ice with vigorous stirring.

Neutralization: Cool the mixture in an ice bath and adjust the pH to 3 by the slow, dropwise

addition of concentrated ammonium hydroxide. Ensure the internal temperature does not

exceed 20 °C.

Isolation: Filter the resulting yellow solid precipitate. Extract the aqueous phase with ethyl

acetate (3 x 200 mL).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. Purify the residue by silica gel column chromatography

using a hexane:ethyl acetate gradient to yield 4-amino-2-chloro-3-nitropyridine as the

major product.[2]

PART 2: Core Reactivity Profile
The reactivity of 4-Amino-2-chloro-3-nitropyridine is governed by the interplay of its

functional groups. The electron-deficient nature of the pyridine ring, exacerbated by the C3-

nitro group, makes the C2 and C4 positions susceptible to nucleophilic attack.

A. Nucleophilic Aromatic Substitution (SNAr) at the C2-
Position
The chlorine atom at the C2 position is the most reactive site for nucleophilic aromatic

substitution (SNAr). The strong electron-withdrawing effect of both the ring nitrogen and the

adjacent nitro group significantly stabilizes the negatively charged Meisenheimer intermediate,

thereby facilitating the displacement of the chloride leaving group.[7][8][9] This reaction is a

cornerstone of its utility, allowing for the introduction of a wide array of functionalities.
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Caption: Generalized mechanism for SNAr at the C2 position.

Causality in Experimental Design:

Nucleophiles: A variety of nucleophiles, including primary and secondary amines, alkoxides,

and thiolates, can readily displace the chloride. Reactions with amines are particularly

common for building complex drug scaffolds.[7]

Solvent & Base: Polar aprotic solvents like DMF or DMSO are often used to dissolve the

reactants and facilitate the reaction. A non-nucleophilic base (e.g., triethylamine,

diisopropylethylamine) is typically required to neutralize the HCl generated during the

reaction, especially when using amine nucleophiles.[4]

Temperature: While the ring is highly activated, heating is often employed to drive the

reaction to completion in a reasonable timeframe.[7]

Experimental Protocol: SNAr with an Aniline Derivative
Source: Adapted from Echemi (2025).[4]

Setup: To a solution of 4-Amino-2-chloro-3-nitropyridine (1.73 mmol) in absolute ethanol

(10 mL), add triethylamine (3.58 mmol) and the desired aniline derivative (1.99 mmol).

Reaction: Heat the mixture at reflux for 8 hours. Monitor the reaction progress using thin-

layer chromatography (TLC).

Workup: Upon completion, remove the solvent by vacuum evaporation. Add water to the

residue to precipitate the crude product.

Purification: Filter the precipitate, wash thoroughly with water, and dry. Purify the solid using

silica gel column chromatography (e.g., with dichloromethane as eluent) to obtain the pure

N-aryl product.[4]

B. Reduction of the C3-Nitro Group
The conversion of the C3-nitro group to a primary amine is a pivotal transformation, opening up

new avenues for molecular elaboration. This reduction creates a vicinal diamino pyridine
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scaffold, a highly valuable synthon for constructing fused heterocyclic systems like

imidazopyridines.

Common Reducing Systems:

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean

and efficient method.[10]

Dissolving Metals: Reagents like stannous chloride (SnCl₂) in concentrated HCl or iron

powder in acetic acid are classic and robust methods for nitro group reduction.[11][12][13]

4-Amino-2-chloro-3-nitropyridine

Select Reducing Agent
(e.g., Pd/C, H₂ or SnCl₂/HCl)

Perform Reduction Reaction

Workup and Isolation

2-Chloro-3,4-diaminopyridine

Click to download full resolution via product page

Caption: Workflow for the reduction of the C3-nitro group.

Trustworthiness in Protocol: The choice of reducing agent can be critical. Catalytic

hydrogenation is often preferred for its cleaner workup, but it may not be compatible with other
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reducible functional groups in the molecule. Metal/acid systems like SnCl₂ are highly reliable

but generate significant waste that requires careful disposal.[12]

Experimental Protocol: Reduction with Stannous
Chloride
Source: Adapted from Bremer, Liebigs Ann. Chem. (1934) and US Patent 7,256,295 B2.[12]

[13]

Setup: In a round-bottom flask, add the 4-Amino-2-chloro-3-nitropyridine (0.147 mol) to

concentrated hydrochloric acid (250 mL) at room temperature.

Addition of Reductant: Cool the resulting solution to 15 °C in an ice bath. Slowly add

stannous chloride dihydrate (SnCl₂·2H₂O, 0.294 mol) portion-wise, keeping the temperature

controlled.

Reaction: Heat the reaction mass to 35–40 °C and stir for 5–6 hours. Monitor the reaction by

TLC.

Isolation: After the reaction is complete, cool the mixture to 20 °C and stir for an additional

hour to precipitate the product salt.

Workup: Filter the solid, wash, and then neutralize carefully with a base (e.g., NaOH or

NH₄OH solution) to obtain the free diamine product.

C. Reactivity of the C4-Amino Group
The C4-amino group behaves as a typical, albeit deactivated, aromatic amine. Its

nucleophilicity is reduced by the electron-withdrawing nitro group and the pyridine ring itself.

Nevertheless, it can undergo characteristic reactions.

Diazotization: The amino group can be converted into a diazonium salt using sodium nitrite

and a strong acid (e.g., HCl) at low temperatures.[14] This intermediate is highly versatile

and can be subsequently displaced by a variety of nucleophiles (e.g., -OH, halogens) in

Sandmeyer-type reactions. For instance, diazotization followed by hydrolysis can convert the

amino group into a hydroxyl group.[14]
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Acylation: The amino group can be acylated using acyl chlorides or anhydrides, typically in

the presence of a base, to form amide derivatives.[14]

PART 3: Application in Bioactive Molecule Synthesis
The distinct reactivity at each functional group allows for a stepwise and controlled approach to

building molecular complexity. A common strategy involves:

SNAr at C2: Introduction of a key substituent by displacing the chloride.

Nitro Reduction at C3: Reduction of the nitro group to an amine.

Cyclization: Using the newly formed vicinal diamines to construct a fused ring system.

This sequence is frequently employed in the synthesis of various kinase inhibitors and other

therapeutic agents where a substituted imidazo[4,5-c]pyridine core is desired.

Safety and Handling
4-Amino-2-chloro-3-nitropyridine must be handled with appropriate safety precautions in a

laboratory setting.

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[6] It causes

skin irritation and serious eye irritation and may cause respiratory irritation.[6]

Precautions: Always handle in a well-ventilated fume hood. Wear suitable personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.

Conclusion
4-Amino-2-chloro-3-nitropyridine is a versatile and powerful intermediate for organic

synthesis. Its reactivity is dominated by the facile nucleophilic aromatic substitution of the C2-

chloro group and the straightforward reduction of the C3-nitro group. This predictable and

chemoselective reactivity profile allows chemists to strategically introduce molecular diversity,

making it a highly valuable precursor for the synthesis of a wide range of functional molecules,

particularly in the realms of drug discovery and agrochemical development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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